

Ethyl 3-Coumarincarboxylate (CAS No. 1846-76-0): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-coumarincarboxylate

Cat. No.: B159564

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Abstract

Ethyl 3-coumarincarboxylate, a prominent member of the coumarin family, is a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, spectroscopic characterization, and its applications, with a focus on its potential as a bioactive agent. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and cytotoxic activities are presented to facilitate further research and development.

Physicochemical and Spectroscopic Data

Ethyl 3-coumarincarboxylate presents as a white to slightly yellow crystalline powder.^[1] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **Ethyl 3-Coumarincarboxylate**

Property	Value	Reference(s)
CAS Number	1846-76-0	[2][3][4]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[2][3][4]
Molecular Weight	218.21 g/mol	[2][3][4]
Melting Point	92-94 °C	[2]
Boiling Point	278.88 °C (estimate)	[2]
Density	1.1096 g/cm ³ (estimate)	[2]
Appearance	White to almost white powder/crystal	[1][2]
Solubility	Soluble in DMSO	[1]

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 3-coumarincarboxylate**. The following tables summarize its key spectroscopic data.

Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.49	s	1H	H-4
7.36 - 7.02	m	3H	Aromatic-H
4.42	q	2H	-OCH ₂ CH ₃
1.40	t	3H	-OCH ₂ CH ₃

Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm	Assignment
163.58	Ester C=O
156.04	Lactone C=O
149.31	C-8a
146.86	C-4
124.67	Aromatic C-H
120.52	Aromatic C-H
118.23	Aromatic C-H
117.83	Aromatic C-H
115.77	C-4a
61.1	-OCH ₂ CH ₃
14.2	-OCH ₂ CH ₃

Table 4: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
~3090	Aromatic C-H stretch
~1748	Ester C=O stretch
~1729	Lactone C=O stretch
~1609	C=C stretch (aromatic)
~1245	C-O stretch

Table 5: Mass Spectrometry Data

m/z	Interpretation
218	$[M]^+$ (Molecular Ion)
173	$[M - OCH_2CH_3]^+$
145	$[M - CO_2CH_2CH_3]^+$
117	$[C_8H_5O]^+$
89	$[C_7H_5]^+$

Synthesis of Ethyl 3-Coumarincarboxylate

The most common and efficient method for the synthesis of **Ethyl 3-coumarincarboxylate** is the Knoevenagel condensation of salicylaldehyde with diethyl malonate.^[5]

Experimental Protocol: Knoevenagel Condensation

This protocol outlines a standard laboratory procedure for the synthesis of **Ethyl 3-coumarincarboxylate**.

Materials:

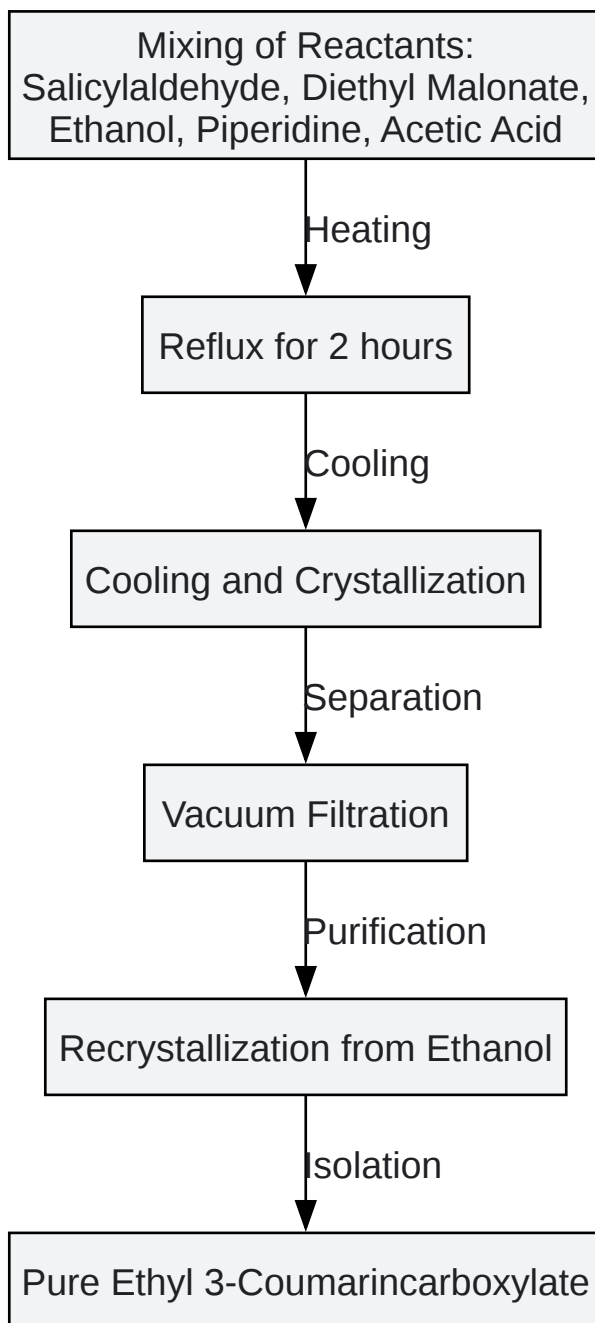
- Salicylaldehyde
- Diethyl malonate
- Absolute ethanol
- Piperidine
- Glacial acetic acid

Procedure:

- In a dry 5-mL reaction vial, combine 0.50 g of salicylaldehyde, 0.72 g of diethyl malonate, and 2.5 mL of absolute ethanol.
- Add 0.05 mL of piperidine and 0.002 mL of glacial acetic acid to the mixture.

- Add a boiling stone and equip the vial with a water-cooled condenser.
- Heat the mixture to reflux for two hours.
- After reflux, transfer the contents to a 25-mL Erlenmeyer flask.
- Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.
- Collect the solid product by vacuum filtration and wash with cold ethanol.
- Recrystallize the crude product from ethanol to obtain pure **Ethyl 3-coumarincarboxylate**.

Workflow for the Synthesis of Ethyl 3-Coumarincarboxylate

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Synthesis Workflow Diagram

Biological Activity and Potential Applications

Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[6] **Ethyl 3-coumarincarboxylate** serves as a key intermediate in the synthesis of more complex, biologically active molecules.[7] Its inherent bioactivity is also a subject of ongoing research.

Antioxidant Activity

The antioxidant potential of coumarin derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Materials:

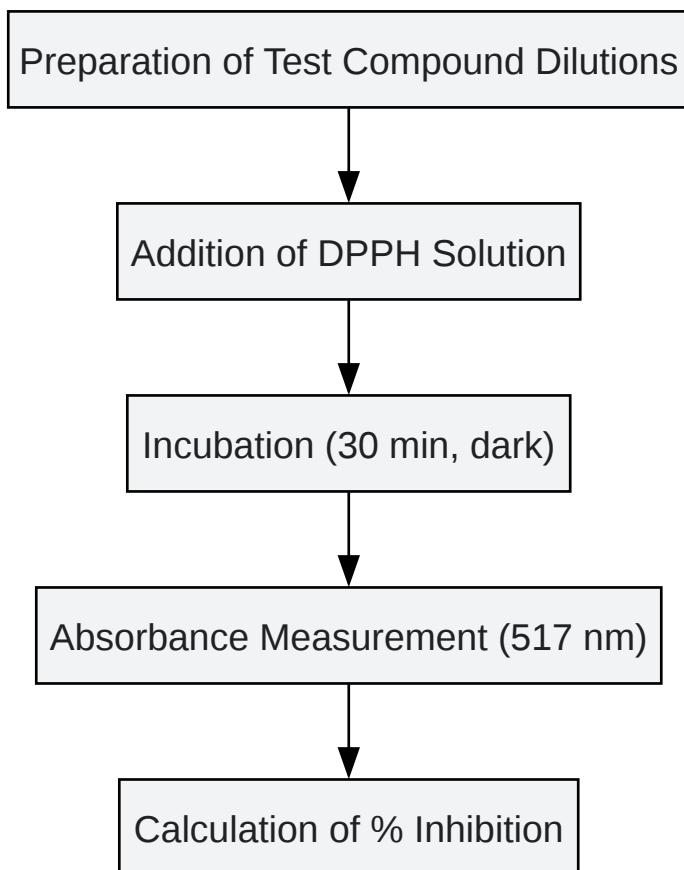
- **Ethyl 3-coumarincarboxylate**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader

Procedure:

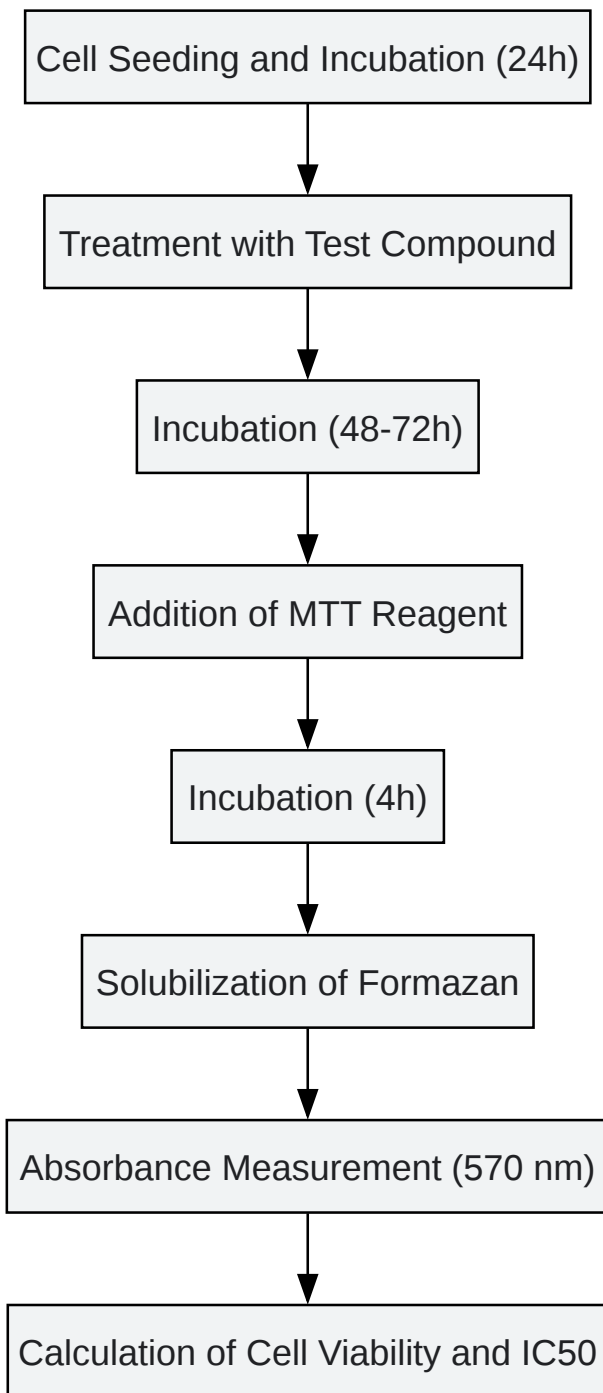
- Prepare a stock solution of **Ethyl 3-coumarincarboxylate** in methanol.
- Prepare a series of dilutions of the stock solution in methanol to obtain a range of concentrations.
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 μ L of each concentration of the test compound solution to respective wells.
- Add 100 μ L of the DPPH solution to each well.
- Prepare a control well containing 100 μ L of methanol and 100 μ L of the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: %
Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

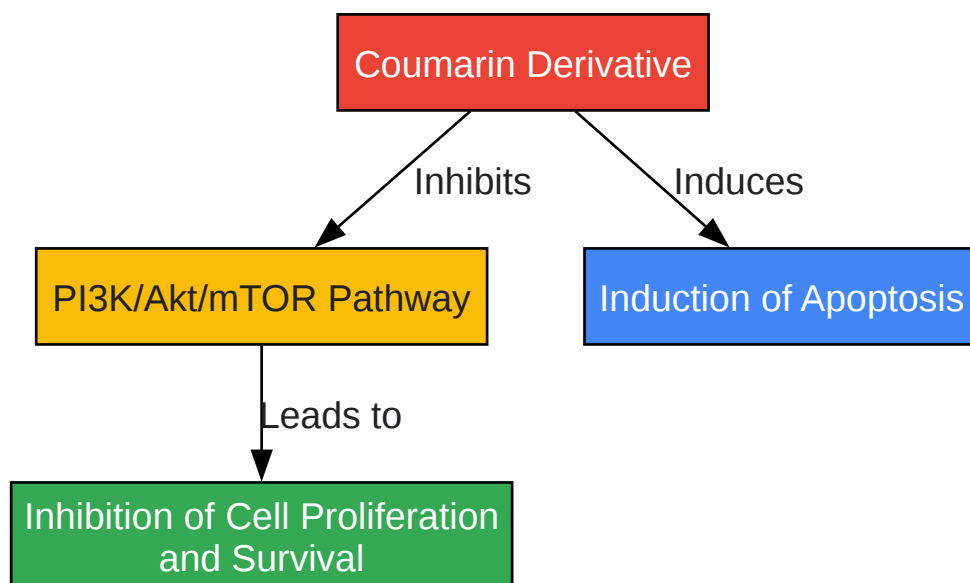
Workflow for DPPH Antioxidant Assay



Workflow for MTT Cytotoxicity Assay



Potential Anticancer Mechanism of Coumarin Derivatives



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